molecular formula C22H28N2O3 B3431582 Centpropazine CAS No. 91315-34-3

Centpropazine

Cat. No.: B3431582
CAS No.: 91315-34-3
M. Wt: 368.5 g/mol
InChI Key: ZQPXSRTZFYHSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Centpropazine interacts with the Serotonin Transporter (SERT), acting as a serotonin reuptake inhibitor . This interaction with SERT can influence biochemical reactions within the body, particularly those involving the neurotransmitter serotonin.

Cellular Effects

In studies conducted on cerebral cortical noradrenergic receptors in rats, this compound was found to inhibit the accumulation of inositol phosphate, a second messenger in cells . It did not affect the accumulation of cyclic AMP, another second messenger . These findings suggest that this compound may influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound’s mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter, by interacting with the SERT . This can lead to an increase in the concentration of serotonin in the synaptic cleft, potentially influencing mood and behavior.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the drug was well absorbed in in-situ studies conducted on rats . Very low amounts of the drug reached the portal circulation after oral dosing, suggesting potential metabolism in the intestinal wall .

Dosage Effects in Animal Models

In a multicentric study comparing this compound with imipramine, an established antidepressant, this compound was administered at doses ranging from 40 to 120 mg per day . The antidepressant efficacy of this compound was found to be comparable to imipramine, but with four times fewer anticholinergic side effects .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The presence of higher amounts of metabolites in the portal vein compared with the inferior vena cava samples in rats suggests their formation in the gastrointestinal tract or enterohepatic recirculation .

Transport and Distribution

Specific information on the transport and distribution of this compound within cells and tissues is currently limited. The presence of metabolites in the portal vein suggests that the drug may be transported and distributed via the circulatory system .

Subcellular Localization

Given its role as a serotonin reuptake inhibitor, it is likely that it interacts with SERT, which is typically located in the presynaptic neuron .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Centpropazine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Centpropazine undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Centpropazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXSRTZFYHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919825
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34675-77-9, 91315-34-3
Record name Centropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centpropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centpropazine
Reactant of Route 2
Reactant of Route 2
Centpropazine
Reactant of Route 3
Reactant of Route 3
Centpropazine
Reactant of Route 4
Reactant of Route 4
Centpropazine
Reactant of Route 5
Centpropazine
Reactant of Route 6
Reactant of Route 6
Centpropazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.